Blood-Brain Barrier Permeability: YM-08 Achieves Brain Exposure Unattainable by MKT-077 and YM-01
YM-08 is the only compound among MKT-077, YM-01, and YM-08 that exhibits detectable BBB permeability in mice, achieving a brain Cmax of 4 µg/g, terminal half-life of 6.8 h, and brain AUCinf of 260 ng·h/g following 6.6 mg/kg i.v. administration . MKT-077 shows no detectable brain penetration, a limitation that precluded its clinical development for CNS applications [1]. The brain/plasma ratio for YM-08 was maintained at approximately 0.25 for at least 18 h post-administration in CD1 mice [1].
| Evidence Dimension | Blood-brain barrier permeability and brain exposure in mice |
|---|---|
| Target Compound Data | Cmax = 4 µg/g; t1/2 = 6.8 h; AUCinf = 260 ng·h/g; B/P ≈ 0.25 sustained for ≥18 h |
| Comparator Or Baseline | MKT-077: no detectable brain penetration; YM-01: no detectable brain penetration |
| Quantified Difference | Qualitative difference: detectable brain exposure vs. none detectable |
| Conditions | CD1 mice, 6.6 mg/kg i.v. in vehicle (30% H2O/5% Cremophor/5% EtOH/60% PBS) |
Why This Matters
This is the primary selection criterion differentiating YM-08 from MKT-077 and YM-01; any CNS-targeted study requiring Hsp70 inhibition in brain tissue mandates YM-08 or its successors, as MKT-077 cannot access the CNS compartment.
- [1] Miyata Y, Li X, Lee HF, Jinwal UK, Srinivasan SR, Seguin SP, Young ZT, Brodsky JL, Dickey CA, Sun D, Gestwicki JE. Synthesis and initial evaluation of YM-08, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels. ACS Chem Neurosci. 2013 Jun 19;4(6):930-9. doi: 10.1021/cn300210g. View Source
